

Toxicological Profile of 2-(Carbamimidoylthio)ethanesulfonic Acid (Amifostine)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Carbamimidoylthio)ethanesulfonic acid

Cat. No.: B124400

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Carbamimidoylthio)ethanesulfonic acid, commonly known as Amifostine (Ethyol®), is a cytoprotective agent utilized in oncology to mitigate the toxic side effects of chemotherapy and radiotherapy. As a prodrug, Amifostine is dephosphorylated in vivo to its active thiol metabolite, WR-1065, which is responsible for its protective effects. This technical guide provides a comprehensive overview of the toxicological profile of Amifostine, summarizing key quantitative data, detailing experimental methodologies for pivotal toxicity studies, and illustrating relevant biological pathways. The information presented is intended to support further research and development of cytoprotective strategies.

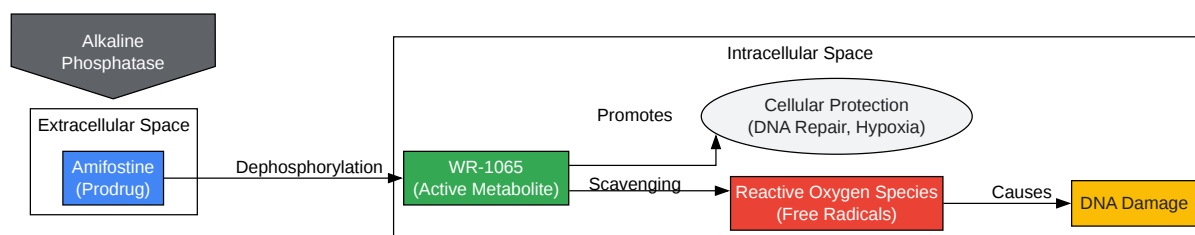
Introduction

Amifostine is an organic thiophosphate compound developed as a radioprotective agent.^[1] Its clinical application has expanded to include protection against the cumulative renal toxicity of cisplatin and xerostomia associated with radiation therapy for head and neck cancer.^{[1][2]} The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, pH, and vascular permeability in normal tissues compared to tumors, leading to preferential

activation of Amifostine to WR-1065 in healthy cells.[1][2] This guide delves into the toxicological characteristics of Amifostine to provide a thorough understanding for drug development professionals.

Mechanism of Action and Metabolism

Amifostine is administered intravenously and is rapidly dephosphorylated by alkaline phosphatase enzymes at the cell surface to its active, free thiol metabolite, WR-1065.[1][3] WR-1065 is then transported into cells, where it exerts its cytoprotective effects through several mechanisms, including the scavenging of free radicals, hydrogen donation for DNA repair, and induction of transient hypoxia in normal tissues.[1][2][4]



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Figure 1: Simplified metabolic activation of Amifostine.

Toxicological Data

The toxicological profile of Amifostine has been evaluated in various preclinical models. The key quantitative data from these studies are summarized below.

Acute Toxicity

The acute toxicity of Amifostine has been determined in several species and by various routes of administration. The median lethal dose (LD50) is a primary indicator of acute toxicity.

Species	Route of Administration	LD50 / LDLo	Reference(s)
Mouse	Oral (p.o.)	842 mg/kg	[5]
Mouse	Intravenous (i.v.)	557 mg/kg	[5]
Mouse	Intraperitoneal (i.p.)	704 mg/kg	[3][4]
Mouse	Intramuscular (i.m.)	514 mg/kg	[5]
Rat	Intraperitoneal (i.p.)	418 mg/kg	[5]
Rat	Intramuscular (i.m.)	396 mg/kg	[5]
Dog	Intravenous (i.v.)	279 mg/kg (LDLo)	[5]
LDLo: Lowest published lethal dose.			

Repeated-Dose Toxicity

Subchronic toxicity studies provide information on the effects of repeated exposure to a substance. A key finding from a 3-month intravenous study in rats identified the testes as a target organ for toxicity.

Species	Duration	Route	Dose	Findings	NOAEL	Reference(s)
Rat	3 months	Intravenous	50 mg/kg/day	Bilateral degeneration of germinal epithelium of the testes and hypospermia in the epididymides.	<50 mg/kg/day (for testicular effects)	[6]

Genotoxicity

The genotoxic potential of Amifostine's active metabolite, WR-1065, has been assessed in vitro and in vivo.

Assay	Test System	Results	Reference(s)
Mouse Micronucleus Test	In vivo	Negative	[6]
Chromosomal Aberration	Human Lymphocytes (in vitro)	Negative for clastogenicity	[6]

Carcinogenicity

Standard long-term carcinogenicity bioassays for Amifostine are not readily available in the public domain. However, studies investigating its role in carcinogenesis suggest a chemopreventive effect.

Study Type	Species	Findings	Reference(s)
Skin Carcinogenesis Model	Mouse	Reduced tumor incidence and multiplicity, indicating a chemopreventive effect.	[7] [8]
Lifespan study in irradiated mice	Mouse	Protected against radiation-induced hematopoietic tumors but not solid neoplasms.	[9]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of Amifostine are limited. The available information suggests potential effects on male fertility at repeated high doses.

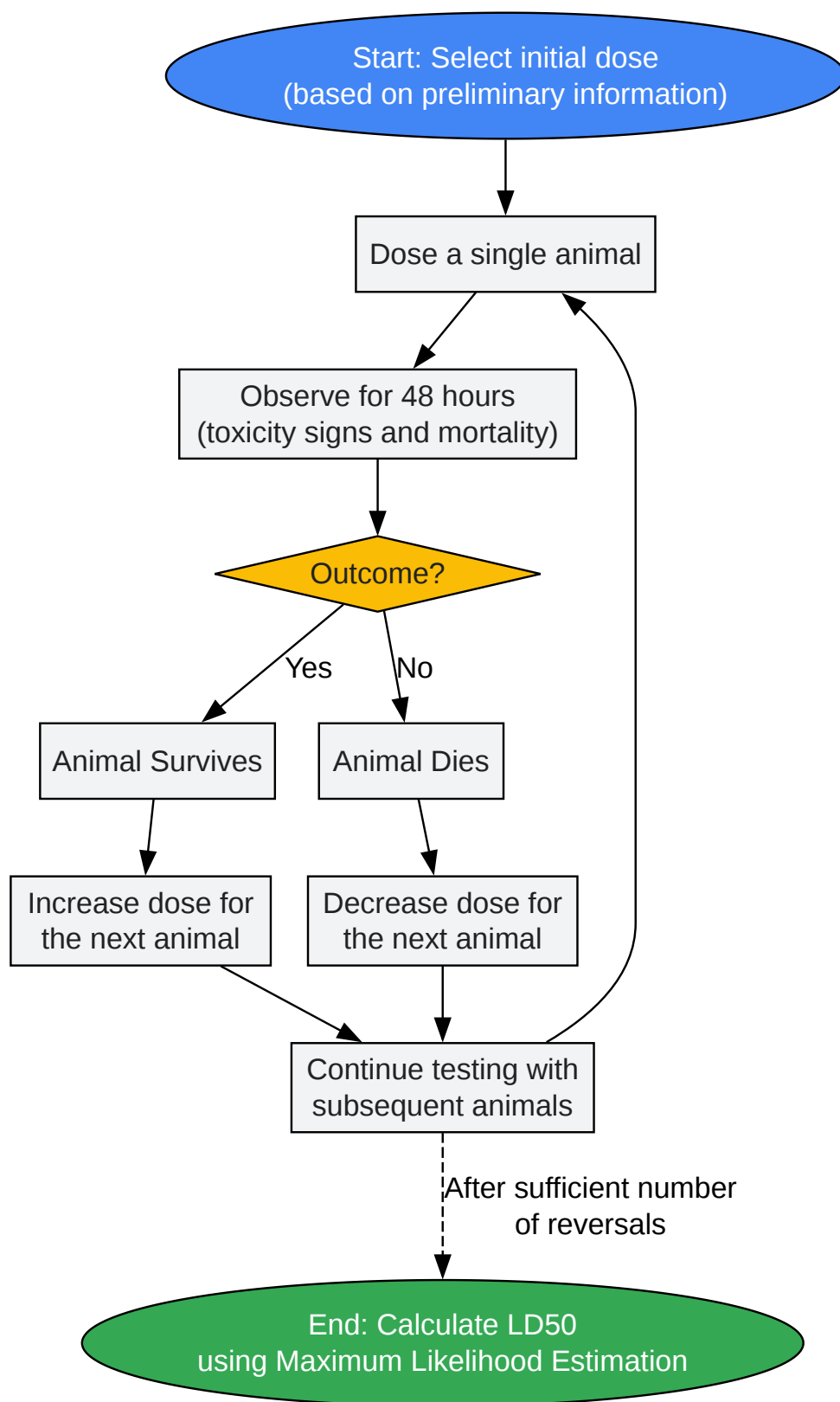
Study Type	Species	Dose	Findings	Reference(s)
3-month repeat-dose toxicity	Rat	50 mg/kg/day (i.v.)	Testicular degeneration and hypospermia.	[6]
Single-dose toxicity in immature animals	Infant Rat	100-200 mg/kg	Increased mortality and toxicity compared to adult rats.	[10]

Experimental Protocols

Detailed experimental protocols for key toxicological studies are crucial for the interpretation of data and for designing future studies. The following sections outline the general methodologies for assessing the toxicity of a substance like Amifostine, based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

This method is used to determine the LD50 with a reduced number of animals.



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Figure 2: Workflow for an acute oral toxicity study.

Protocol:

- **Animal Selection:** Healthy, young adult rodents (e.g., rats or mice) are used.
- **Dosing:** A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on existing data.
- **Observation:** The animal is observed for signs of toxicity and mortality for at least 48 hours.
- **Dose Adjustment:** If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
- **Termination and Data Analysis:** The procedure is continued until a sufficient number of dose reversals are observed. The LD50 is then calculated using a statistical method such as Maximum Likelihood Estimation.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

Protocol:

- **Test Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Evaluation:** A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

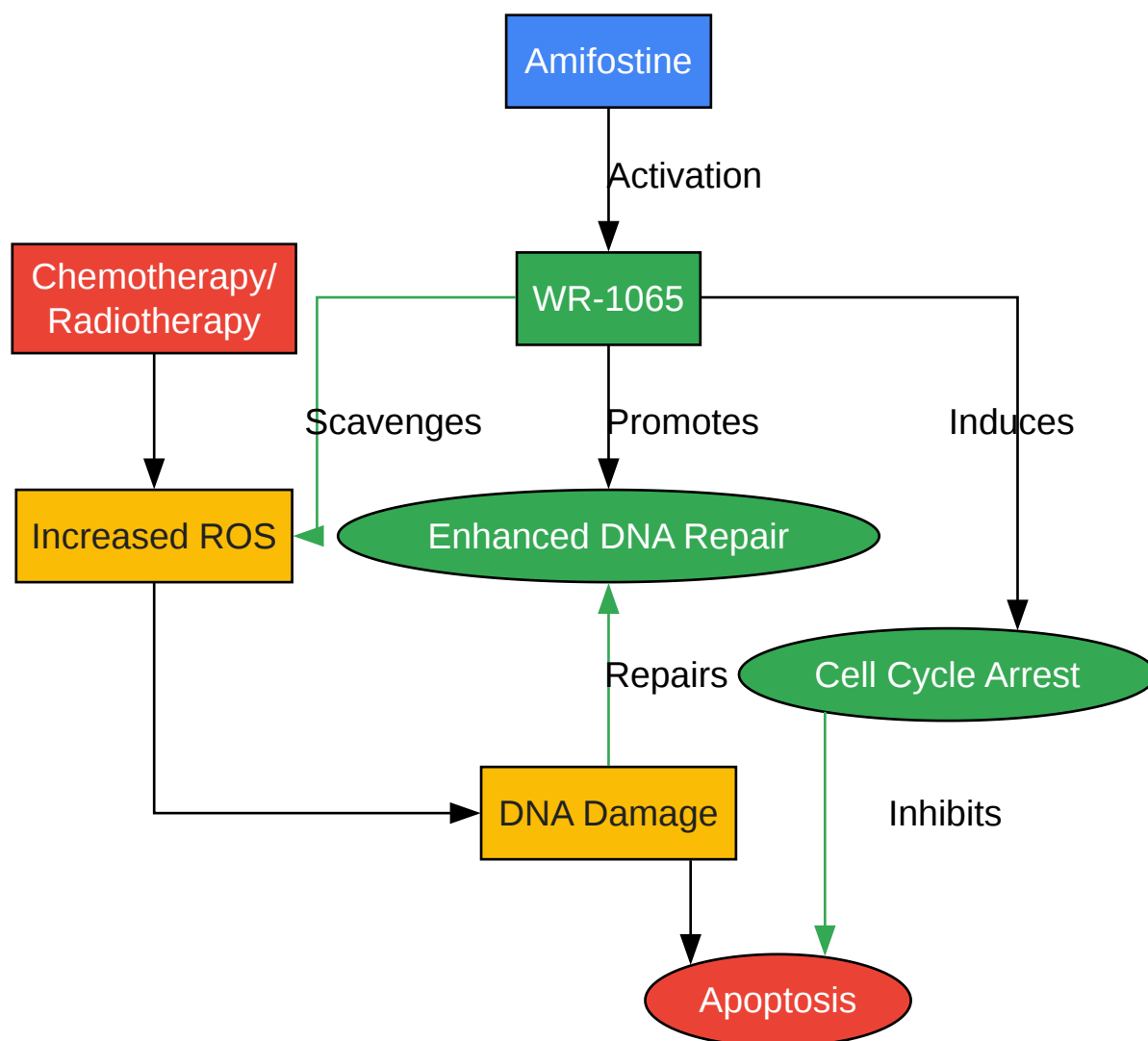
This assay detects damage to chromosomes or the mitotic apparatus in vivo.

Protocol:

- **Animal Dosing:** The test substance is administered to rodents (usually mice or rats) via an appropriate route (e.g., oral or intraperitoneal).
- **Sample Collection:** At appropriate time intervals after dosing, bone marrow or peripheral blood samples are collected.
- **Slide Preparation:** The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).
- **Microscopic Analysis:** The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.
- **Data Analysis:** A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive (clastogenic or aneugenic) result.

Signaling Pathways in Cytoprotection and Toxicity

The cytoprotective effects of Amifostine's active metabolite, WR-1065, are mediated through its interaction with various cellular pathways. A key pathway involves the modulation of cellular responses to oxidative stress and DNA damage.



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Figure 3: Amifostine's influence on cellular stress pathways.

Conclusion

Amifostine (**2-(Carbamimidoylthio)ethanesulfonic acid**) exhibits a well-characterized mechanism of action as a cytoprotective prodrug. Its toxicological profile is marked by moderate acute toxicity, with hypotension and emesis being the primary dose-limiting side effects in clinical use.[11][12] Preclinical data indicate a potential for reproductive toxicity at higher, repeated doses, specifically affecting the male reproductive system. Genotoxicity and carcinogenicity do not appear to be significant concerns; in fact, the compound may offer protection against mutagenesis and carcinogenesis induced by other agents. The information compiled in this guide provides a solid foundation for the continued investigation and strategic

use of Amifostine and the development of novel cytoprotective agents with improved safety profiles. Further research into the long-term effects and a more detailed understanding of its reproductive and developmental toxicity are warranted.

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- To cite this document: BenchChem. [Toxicological Profile of 2-(Carbamimidoylthio)ethanesulfonic Acid (Amifostine)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124400#toxicological-profile-of-2-carbamimidoylthio-ethanesulfonic-acid>]

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